molecular formula C20H22N2O2 B2862463 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide CAS No. 2418667-00-0

2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide

Cat. No. B2862463
CAS RN: 2418667-00-0
M. Wt: 322.408
InChI Key: QKFDLUYFZKTADG-UHFFFAOYSA-N
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Description

“2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide” is a chemical compound that belongs to the class of aziridine derivatives . Aziridine derivatives have attracted the attention of medicinal chemists due to their potential as immunomodulatory anticancer drugs .


Chemical Reactions Analysis

Aziridine derivatives are known for their high reactivity towards nucleophiles. This is due to the high strain energy of the aziridine ring . The reaction mainly proceeds with ring opening and generation of alkylated products .

Mechanism of Action

The mechanism of action of aziridine derivatives is thought to be related to their ability to selectively alkylate only thiol groups of cancer cell surface proteins . This suggests that the antitumor and immunostimulatory activity of these compounds may be associated with the inhibition of extracellular cysteine-containing proteins of cancer cells .

Future Directions

Aziridine derivatives have shown potential as immunomodulatory anticancer drugs . Therefore, future research could focus on synthesizing a library of novel aziridine-2-carboxylic acid derivatives and testing these compounds as potential inhibitors of protein disulfide isomerases (PDIs), enzymes containing catalytically active thiol groups .

properties

IUPAC Name

2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-20(21-16-6-2-1-3-7-16)18-8-4-5-9-19(18)24-14-17-13-22(17)12-15-10-11-15/h1-9,15,17H,10-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFDLUYFZKTADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=CC=C3C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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